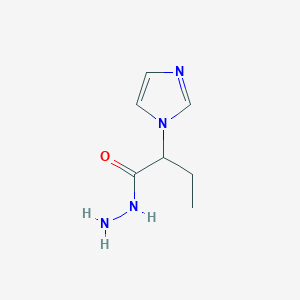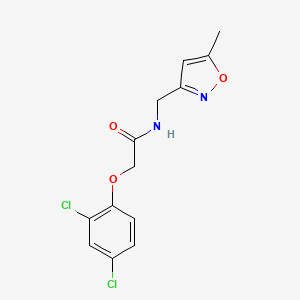
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as CEP-22651, is a synthetic compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide and its derivatives have been explored for their potential in the synthesis of compounds with antimicrobial activities. For instance, Patel et al. (2011) demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These derivatives were obtained through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, establishing their structures based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Antagonistic Interaction with CB1 Cannabinoid Receptor
The molecule exhibits significant interaction with the CB1 cannabinoid receptor, a trait shared by related compounds. Shim et al. (2002) highlighted the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative, as a potent and selective antagonist for the CB1 cannabinoid receptor. This study provided insights into the conformations and pharmacophore models relevant to cannabinoid receptor ligands, suggesting potential applications of similar compounds in neurological research (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Radiotracer Synthesis for CB1 Cannabinoid Receptors
The feasibility of using such compounds in the synthesis of radiotracers for studying CB1 cannabinoid receptors has been demonstrated. Katoch-Rouse and Horti (2003) successfully synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) as a potential radiotracer. This compound was prepared in quantities with specific radioactivity sufficient for positron emission tomography (PET) studies, highlighting the compound's application in biomedical imaging and neurological research (†. R. Katoch-Rouse & A. Horti, 2003).
Medicinal Chemistry and Drug Design
Moreover, the compound's relevance extends to medicinal chemistry and drug design, where its structural framework serves as a basis for developing new therapeutic agents. For example, Ruiu et al. (2003) synthesized NESS 0327, a novel compound with high affinity and selectivity for the CB1 cannabinoid receptor, suggesting the potential of this compound derivatives in creating highly selective drug candidates (Ruiu, Pinna, Marchese, Mussinu, Saba, Tambaro, Casti, Vargiu, & Pani, 2003).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-11-5-15(6-12-18)19(24)23(17-9-7-16(21)8-10-17)20(25)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDZJYFNJXBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)
![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)








![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)